Cas no 1568079-08-2 ((1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

(1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol structure
1568079-08-2 structure
Product Name:(1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No:1568079-08-2
MF:C7H12N2O
MW:140.182981491089
CID:5843422
PubChem ID:79004849
Update Time:2025-07-21

(1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-methanol, α,1,3-trimethyl-, (αS)-
    • (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol
    • (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
    • 1568079-08-2
    • CS-0266721
    • EN300-1840146
    • AKOS017521646
    • Inchi: 1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1
    • InChI Key: JVBBVHIIZKNTEA-LURJTMIESA-N
    • SMILES: [C@H](C1C(=NN(C)C=1)C)(O)C

Computed Properties

  • Exact Mass: 140.094963011g/mol
  • Monoisotopic Mass: 140.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.10±0.1 g/cm3(Predicted)
  • Boiling Point: 250.1±25.0 °C(Predicted)
  • pka: 14.19±0.20(Predicted)

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Additional information on (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction to (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol and Its Significance in Modern Chemical Biology

(1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, with the CAS number 1568079-08-2, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in pharmaceutical research. This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their broad range of biological activities and utility in drug development. The specific configuration of this molecule, particularly the (1S) stereocenter, contributes to its distinct chemical and biological characteristics, making it a subject of intense study among researchers.

The pyrazole ring in (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a key structural feature that imparts various biological activities. Pyrazoles have been widely investigated for their role in modulating enzyme activities, interacting with biological targets, and serving as scaffolds for the development of novel therapeutic agents. The presence of the 1,3-dimethyl substituents further enhances the compound's potential by influencing its electronic properties and binding affinity to biological targets. This makes (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The (1S) configuration of (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol plays a crucial role in determining its interaction with biological systems. Chiral molecules can exhibit different biological activities depending on their stereochemistry, and thus understanding the stereochemical influence on pharmacological properties is essential. The study of such compounds provides valuable insights into the relationship between molecular structure and biological function.

One of the most compelling aspects of (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is its potential as a lead compound for drug discovery. The pyrazole moiety is known to interact with various enzymes and receptors, making it a versatile scaffold for designing molecules with specific biological activities. Researchers have been exploring derivatives of this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have shown that pyrazole-based compounds can exhibit anti-inflammatory, antiviral, and anticancer properties.

The synthesis of (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol presents unique challenges due to its complex stereochemistry. However, advances in synthetic chemistry have made it possible to produce this compound with high enantiomeric purity. The synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure the desired stereocenter is formed. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve high yields and enantiomeric excess.

Recent research has also focused on understanding the mechanistic aspects of how (1S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol interacts with biological targets. Computational studies have been instrumental in predicting binding modes and understanding the molecular interactions at the atomic level. These studies provide valuable insights into how the compound exerts its biological effects and can guide further optimization efforts.

The potential applications of (1S)-1-(1,3-dimethyl-1H-pyrazol-4-ylolethanen-l-alcohol) are vast and span multiple therapeutic areas. For example, its ability to modulate enzyme activities makes it a candidate for developing drugs targeting metabolic disorders. Additionally, its interaction with receptors suggests potential applications in treating neurological disorders and other conditions where receptor modulation is key.

In conclusion, (lS)-l-(l ,3-dimethyl-lH-pyrozole-lOYIYIYlethan-I-l-alcohol (CAS no: 1568079-S8-S2) is a compound of significant interest in chemical biology due to its unique structural features and potential applications in pharmaceutical research. Its stereochemistry , particularly the (lS) configuration , contributes to its distinct chemical and biological characteristics . Further research into this compound holds promise for the development of novel therapeutic agents targeting various diseases . The ongoing studies not only enhance our understanding of its mechanistic aspects but also pave the way for new drug discovery efforts.

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